![molecular formula C24H20FN7O4 B2688310 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1020488-44-1](/img/structure/B2688310.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about, “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide”, is also known as GNF6702 . It is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness . These three diseases are caused by related kinetoplastid parasites, which share similar biology .
Molecular Structure Analysis
The molecular formula of GNF6702 is C22H16FN7O3 . Its molar mass is 445.414 g·mol −1 . The IUPAC name is N - [4-fluoro-3- (6-pyridin-2-yl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide .Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
The synthesis of derivatives within this compound's family, specifically targeting the translocator protein (18 kDa), has been a subject of interest. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the specified chemical structure, have shown promise as selective ligands. These compounds have been utilized in the development of radiolabeled ligands for positron emission tomography (PET) imaging, aiding in the visualization of neuroinflammatory processes and potentially cancer imaging. The process involves complex synthetic steps leading to compounds with significant chemically and radiochemically pure profiles, suitable for in vivo imaging applications (Dollé et al., 2008).
Anticancer Activity
Compounds within this family have been explored for their anticancer potential. Derivatives have been synthesized and tested against a range of cancer cell lines, demonstrating appreciable growth inhibition activities. This area of research holds promise for developing new anticancer agents by modifying the core chemical structure to enhance activity against specific cancer types, suggesting a potential pathway for developing targeted therapies (Al-Sanea et al., 2020).
Neuroinflammation and TSPO Ligands
Further studies have synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, with certain compounds radiolabeled for PET imaging in neuroinflammation models. Such research highlights the potential of these compounds as in vivo radiotracers for diagnosing and studying neuroinflammatory conditions (Damont et al., 2015).
Antioxidant and Anti-inflammatory Activity
The synthesis of N-substituted derivatives has also shown significant anti-inflammatory activity. Specific compounds have demonstrated marked effects in assays for anti-inflammatory action, highlighting the potential of this chemical family in developing new anti-inflammatory drugs. Such studies contribute to our understanding of the structure-activity relationships necessary for enhancing therapeutic efficacy (Sunder & Maleraju, 2013).
Synthesis and Evaluation for Peripheral Benzodiazepine Receptors
The exploration of fluorinated derivatives for affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) has been conducted. These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, with compounds showing high in vitro affinity and selectivity. This research could facilitate the diagnosis and monitoring of neurodegenerative diseases through non-invasive imaging techniques (Fookes et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-14-11-20(27-21(33)13-36-19-6-4-3-5-18(19)35-2)32(30-14)24-28-22-17(23(34)29-24)12-26-31(22)16-9-7-15(25)8-10-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXNFAJGPOJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)
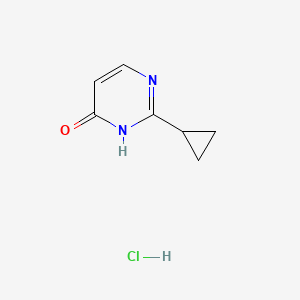
![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2688234.png)
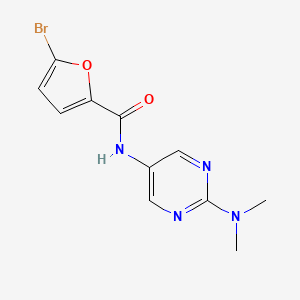
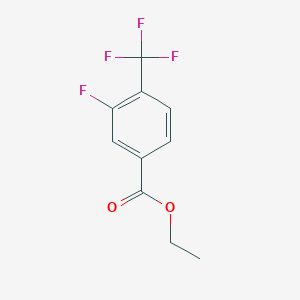
![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)
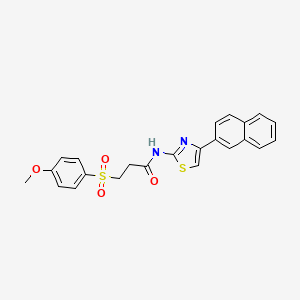

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)
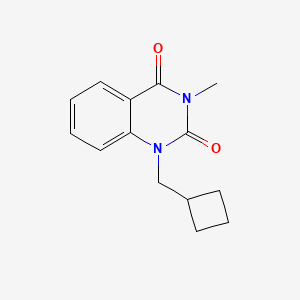
![2-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2688246.png)
![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)
![4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide](/img/structure/B2688249.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/no-structure.png)